molecular formula C5H5IN2O B034481 5-Iodo-2-methylpyrimidin-4(3H)-one CAS No. 111079-41-5

5-Iodo-2-methylpyrimidin-4(3H)-one

Cat. No. B034481
M. Wt: 236.01 g/mol
InChI Key: YHRKDVUUDCGJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methylpyrimidin-4(3H)-one is a pyrimidine derivative, a class of compounds known for their significance in organic and medicinal chemistry.

Synthesis Analysis

Synthesis of pyrimidine derivatives like 5-Iodo-2-methylpyrimidin-4(3H)-one often involves palladium-catalysed cross-coupling reactions, starting from halopyrimidines. For instance, Goodby et al. (1996) described the synthesis of related compounds using selective palladium-catalysed cross-coupling reactions (Goodby et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by X-ray single-crystal diffraction. Li et al. (2014) characterized a similar compound, demonstrating its potential for use in anti-tumor and anti-viral drugs (Li et al., 2014).

Chemical Reactions and Properties

Pyrimidines can react with various compounds leading to diverse chemical reactions. For example, Riley and Perham (1973) explored reactions involving 5-iodopyridine derivatives, providing insights into the reactivity of such compounds (Riley & Perham, 1973).

Physical Properties Analysis

The physical properties of pyrimidine derivatives include aspects like crystal structure and molecular conformation. Zhukhlistova and Tishchenko (2001) studied the crystal structure of a pyrimidine derivative, shedding light on the physical characteristics of such compounds (Zhukhlistova & Tishchenko, 2001).

Chemical Properties Analysis

The chemical properties of 5-Iodo-2-methylpyrimidin-4(3H)-one and related compounds are defined by their reactivity and interactions with other chemicals. Matsuura et al. (1992) studied the electrochemical transformation of a similar compound, providing insights into its chemical behavior (Matsuura et al., 1992).

Scientific Research Applications

Halogen Bonding in Biological Activities

5-Iodo-2-methylpyrimidin-4(3H)-one, as part of ligands like PA-1, demonstrates significant biological activities through intermolecular hydrogen and halogen bonding. Research involving the compound's interaction with the pyruvate dehydrogenase complex E1 component in E. coli showed that the iodine atom could form halogen bonds with active site atoms, highlighting its potential in the optimization of PDHc-E1 inhibitors and antifungal compounds (He et al., 2020).

Synthetic Chemistry

Unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of functionalized 5-iodopyridine derivatives showcases the versatility of 5-Iodo-2-methylpyrimidin-4(3H)-one in synthetic chemistry. This discovery expands the synthetic toolbox, allowing for the exploration of novel pyridine-containing macrocycles and their potential applications (Lechel et al., 2012).

Molecular Structure Insights

The study on the structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a closely related compound, provides insights into the potential of 5-Iodo-2-methylpyrimidin-4(3H)-one for structural analyses in materials science. Understanding the planar molecular structure and hydrogen bonding dynamics could aid in designing more effective molecular frameworks for various applications (Zhukhlistova & Tishchenko, 2001).

Catalysis and Regioselective Synthesis

The compound's utility in catalyzed coupling reactions, specifically in the regioselective synthesis of alkynylpyrimidines, underscores its importance in organic synthesis. Such reactions are fundamental for developing novel compounds with potential applications in medicinal chemistry and material science (Pal et al., 2006).

Immunological Applications

Research into human toll-like receptor (TLR) 8-specific agonistic activities highlights the compound's potential in immunology. Modification of 5-Iodo-2-methylpyrimidin-4(3H)-one derivatives to engage TLR8 could lead to novel therapies that modulate immune responses, offering pathways to treat various diseases by targeting innate immune mechanisms (Beesu et al., 2016).

Future Directions

The future directions in the research and application of “5-Iodo-2-methylpyrimidin-4(3H)-one” and its derivatives could involve exploring their potential pharmaceutical applications, as suggested by the interest in imidazo[1,2-a]pyridines . Further studies could also focus on improving the synthesis methods and exploring new reactions involving this compound.

properties

IUPAC Name

5-iodo-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRKDVUUDCGJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545572
Record name 5-Iodo-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylpyrimidin-4(3H)-one

CAS RN

111079-41-5
Record name 5-Iodo-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.